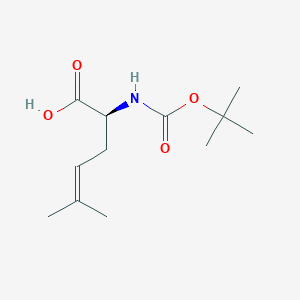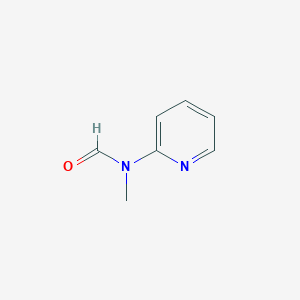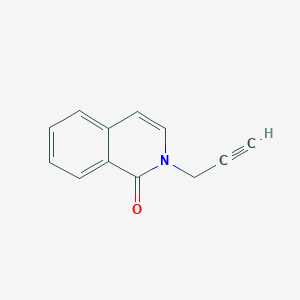
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-
Overview
Description
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes, making it an attractive target for drug development. In
Scientific Research Applications
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has been studied extensively for its potential applications in drug development. It has been found to be a potent inhibitor of certain enzymes, including protein kinase C (PKC) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell growth and division. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- involves its ability to bind to the active site of enzymes, thereby preventing their activity. Specifically, it has been shown to bind to the ATP-binding site of PKC and CDKs, inhibiting their activity and preventing cell growth and division.
Biochemical And Physiological Effects
Studies have shown that 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Advantages And Limitations For Lab Experiments
One advantage of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is its potency as an enzyme inhibitor, making it a valuable tool for studying the role of PKC and CDKs in cell growth and division. However, its potency can also be a limitation, as high concentrations of the compound may have non-specific effects on other enzymes and cellular processes. Additionally, the compound's solubility and stability can be challenging in certain experimental conditions.
Future Directions
There are several future directions for research on 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-. One area of focus is the development of more potent and selective inhibitors of PKC and CDKs, which may have greater therapeutic potential. Another area of interest is the exploration of the compound's effects on other cellular processes, such as autophagy and DNA repair. Finally, there is potential for the development of novel drug delivery systems to improve the solubility and stability of the compound in vivo.
Conclusion:
In conclusion, 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a promising compound with potential applications in drug development and other fields. Its ability to inhibit enzymes involved in cell growth and division has been shown to have therapeutic potential in the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, ongoing research on the compound's properties and potential applications may lead to new discoveries and advancements in the field.
properties
CAS RN |
125030-80-0 |
|---|---|
Product Name |
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- |
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-prop-2-ynylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2 |
InChI Key |
KOZJGHVVRNSSIZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
Canonical SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
synonyms |
1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



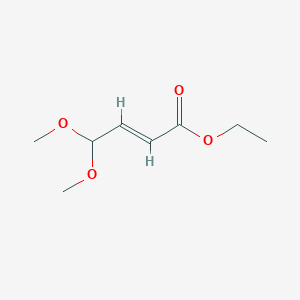
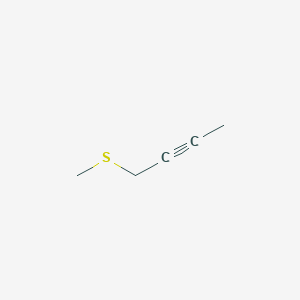
![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)




![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

